molecular formula C13H17FN2 B3116210 6-Fluoro-1-(piperidin-4-yl)indoline CAS No. 214614-91-2

6-Fluoro-1-(piperidin-4-yl)indoline

Cat. No.: B3116210
CAS No.: 214614-91-2
M. Wt: 220.29 g/mol
InChI Key: LRUUDJPMHUHWQH-UHFFFAOYSA-N
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Description

6-Fluoro-1-(piperidin-4-yl)indoline is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a fluorine atom at the 6th position of the indoline ring and a piperidin-4-yl group attached to the nitrogen atom of the indoline ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 6-Fluoro-1-(piperidin-4-yl)indoline typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-fluoroindole and piperidine.

    Reaction Conditions: The 6-fluoroindole undergoes a nucleophilic substitution reaction with piperidine in the presence of a suitable base like sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent such as dimethylformamide or tetrahydrofuran at elevated temperatures.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Chemical Reactions Analysis

6-Fluoro-1-(piperidin-4-yl)indoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced indoline derivatives.

    Substitution: The fluorine atom at the 6th position can be substituted with other nucleophiles like amines or thiols under appropriate conditions, leading to a variety of substituted indoline derivatives.

Scientific Research Applications

6-Fluoro-1-(piperidin-4-yl)indoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Fluoro-1-(piperidin-4-yl)indoline involves its interaction with specific molecular targets in the body. The indole ring system can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives have been shown to inhibit enzymes like monoamine oxidase and interact with serotonin receptors, leading to potential therapeutic effects .

Comparison with Similar Compounds

6-Fluoro-1-(piperidin-4-yl)indoline can be compared with other indole derivatives such as:

    1-(Piperidin-4-yl)indoline: Lacks the fluorine atom at the 6th position, which may affect its biological activity and binding affinity.

    6-Chloro-1-(piperidin-4-yl)indoline: Similar structure but with a chlorine atom instead of fluorine, which can lead to different chemical reactivity and biological properties.

    6-Methyl-1-(piperidin-4-yl)indoline: Contains a methyl group at the 6th position, which can influence its lipophilicity and pharmacokinetic properties.

The presence of the fluorine atom in this compound makes it unique, as fluorine can significantly alter the compound’s electronic properties, metabolic stability, and binding interactions with biological targets .

Properties

IUPAC Name

6-fluoro-1-piperidin-4-yl-2,3-dihydroindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2/c14-11-2-1-10-5-8-16(13(10)9-11)12-3-6-15-7-4-12/h1-2,9,12,15H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRUUDJPMHUHWQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2CCC3=C2C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate prepared as in STEP 1 above (16.64 g, 52 mmol) in CH2Cl2 (45 mL) was added TFA (30 mL) slowly at room temperature. The resulting mixture was stirred at room temperature for 3 h (monitor by HPLC). The resulting mixture was then concentrated to remove most of the solvent and TFA. The resulting residue was partitioned in CH2Cl2/H2O (100 mL/50 mL) and stirred. 3N NaOH(aq) was then added slowly until the pH value of aqueous layer was >11. The aqueous layer was then extracted with CH2Cl2 (100 mL×10). The combined CH2Cl2 layer was dried (Na2SO4) and filtered. The solvent was removed and the resulting residue was dissolved in Et2O (100 mL) and then 1N HCl (1M in Et2O, 60 mL, 60 mmol) was added slowly at 0° C. The resulting mixture was allowed to warm to room temperature for another 30 min. Hexane (100 mL) was added and the resulting mixture was stirred for 15 min. The resulting white solid was filtered and washed with 50% Et2O/hexane (30 mL×3), then dried to yield 6-fluoro-1-(piperidin-4-yl)indoline as a white HCl salt.
Name
tert-butyl 4-(6-fluoroindolin-1-yl)piperidine-1-carboxylate
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
45 mL
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solvent
Reaction Step One
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Quantity
30 mL
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Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name

Synthesis routes and methods II

Procedure details

Name
Fc1ccc2c(c1)N(C1CCN(Cc3ccccc3)CC1)CC2
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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reactant
Reaction Step One
Quantity
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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